VU534

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU534は、N-アシル-ホスファチジルエタノールアミン加水分解ホスホリパーゼD(NAPE-PLD)のアクチベーターとして知られる化学化合物です。 この酵素は、N-アシル-ホスファチジルエタノールアミン(NAPE)をN-アシルエタノールアミン(NAE)とホスファチジン酸に加水分解します .

作用機序

VU534は、NAPE-PLDを活性化することにより効果を発揮します。NAPE-PLDは、NAPEをNAEとホスファチジン酸に加水分解します。 この活性化は、マクロファージによるエフェロサイトーシスを強化します。エフェロサイトーシスは、死んだ細胞をクリアし、組織の恒常性を維持するために不可欠なプロセスです . 関与する分子標的には、NAPE-PLD酵素と関連するシグナル伝達経路が含まれます .

類似の化合物:

This compoundの独自性: this compoundは、NAPE-PLDを選択的に活性化する能力でユニークです。これにより、エフェロサイトーシスが強化され、心代謝疾患における潜在的な治療的応用が可能になります。 脂肪酸アミドヒドロラーゼと可溶性エポキシドヒドロラーゼの二重阻害は、他の類似の化合物との違いをさらに際立たせています .

準備方法

合成経路と反応条件: 反応条件は通常、目的の化学変換を確実に行うために、有機溶媒、触媒、および制御された温度の使用を含みます .

工業生産方法: VU534の工業生産は、ラボ規模の合成方法を拡大し、収率を高めるための反応条件を最適化し、最終製品の純度を確保する可能性が高いでしょう。 これには、連続フローリアクターや高度な精製技術の使用が含まれる可能性があります .

化学反応の分析

反応の種類: VU534は、以下を含む様々な化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

This compoundは、様々な科学分野における応用について広く研究されてきました。

化学: 酵素の活性化と阻害を研究するためのツール化合物として使用されています。

生物学: マクロファージによるエフェロサイトーシスを強化する役割について調査されています。エフェロサイトーシスは、死んだ細胞をクリアし、組織の恒常性を維持するために不可欠です.

科学的研究の応用

Scientific Research Applications

The applications of VU534 can be categorized into several key areas:

Biological Research

- Efferocytosis Enhancement : this compound significantly increases the efferocytosis activity of bone marrow-derived macrophages, which is essential for maintaining tissue homeostasis. In studies, it was shown to enhance this process in a dose-dependent manner, with an effective concentration (EC50) of approximately 0.30 μM .

- Cytotoxicity Studies : this compound exhibits minimal cytotoxicity in various cell lines, including RAW264.7 mouse macrophages and HepG2 human hepatocytes, even at concentrations up to 30 μM .

Pharmacological Applications

- Cardiometabolic Disease Research : The compound holds promise for developing treatments targeting cardiometabolic disorders by modulating NAPE-PLD activity. Its ability to influence lipid signaling pathways may contribute to better management or prevention strategies for such diseases .

- Dual Inhibition Properties : this compound also acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which further extends its therapeutic potential in metabolic regulation and inflammation control .

Study on Efferocytosis

In a study published in ACS Chemical Biology, researchers demonstrated that both this compound and VU533 could significantly enhance the efferocytosis process in macrophages derived from wild-type mice. The activation led to increased levels of N-acyl ethanolamines, which are involved in signaling pathways that promote inflammation resolution and tissue repair .

Pharmacokinetic Profile

This compound's pharmacokinetic properties indicate that it is soluble in DMSO and has a stability profile that allows for various storage conditions, making it suitable for laboratory use over extended periods . Its effective concentration range and low cytotoxicity make it an attractive candidate for further pharmacological studies.

類似化合物との比較

VU533: Another activator of NAPE-PLD with similar properties but different potency and efficacy.

Bithionol: An inhibitor of NAPE-PLD used to study the opposite effects of enzyme inhibition.

Uniqueness of VU534: this compound is unique in its ability to selectively activate NAPE-PLD, leading to enhanced efferocytosis and potential therapeutic applications in cardiometabolic diseases. Its dual inhibition of fatty acid amide hydrolase and soluble epoxide hydrolase further distinguishes it from other similar compounds .

生物活性

VU534 is a small molecule identified as a potent activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme critical in lipid metabolism and cellular signaling. This compound has garnered attention for its role in enhancing efferocytosis—the process by which macrophages clear apoptotic cells—thereby potentially influencing various pathophysiological conditions, including cardiometabolic diseases.

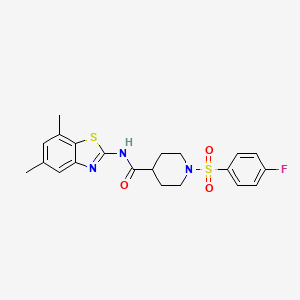

- Molecular Formula : C₂₁H₂₂FN₃O₃S₂

- Molecular Weight : 447.55 g/mol

- CAS Number : 923509-20-0

- Solubility : Soluble in DMSO (25 mg/mL) and other organic solvents.

This compound activates NAPE-PLD, which hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl-ethanolamines (NAEs) and phosphatidic acid. This activation has been shown to occur in both mouse and human cell lines, with this compound demonstrating a concentration-dependent increase in NAPE-PLD activity.

Efficacy in Cell Lines

Research indicates that this compound significantly increases NAPE-PLD activity in various cell types, including RAW264.7 mouse macrophages and HepG2 human hepatocytes. The following table summarizes the biological activity of this compound across different concentrations:

| Cell Type | Concentration (μM) | NAPE-PLD Activity Increase | EC50 (μM) |

|---|---|---|---|

| RAW264.7 | 3 - 30 | Up to 1.5-fold | 1.5 |

| HepG2 | 3 - 30 | Up to 1.5-fold | 1.5 |

| Bone Marrow-Derived Macrophages (BMDM) | 10 | Enhanced efferocytosis | Not specified |

Cytotoxicity Assessment

This compound exhibits minimal cytotoxicity up to concentrations of 30 μM in both RAW264.7 and HepG2 cell lines, indicating its potential for safe use in biological studies without significant adverse effects on cell viability .

Inhibition of Other Enzymes

While primarily acting as a NAPE-PLD activator, this compound also shows dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). The following details its inhibitory effects:

| Enzyme | IC50 (μM) | Maximal Inhibition (%) |

|---|---|---|

| FAAH | Not specified | Weak inhibition |

| sEH | 1.2 | 55 |

These off-target effects are considered modest and do not significantly interfere with the primary action of this compound as a NAPE-PLD activator .

Study on Efferocytosis Enhancement

A key study demonstrated that this compound enhances efferocytosis in wild-type BMDMs but not in Napepld knockout (KO) models, emphasizing the enzyme's critical role in this process. The study highlights the potential therapeutic applications of this compound for conditions where defective efferocytosis contributes to disease progression, such as atherosclerosis and obesity .

Implications for Cardiometabolic Diseases

Given that reduced NAPE-PLD activity correlates with various cardiometabolic disorders, the activation of this enzyme by this compound presents a promising avenue for therapeutic intervention. The research suggests that enhancing NAPE-PLD activity could ameliorate conditions associated with impaired efferocytosis, potentially reducing inflammation and promoting tissue repair .

特性

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHUIVPGYWWIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。